2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is a chemical compound with the molecular formula C34H55BrN2O and a molecular weight of approximately 635.72 g/mol. It is primarily recognized as an impurity of Rocuronium Bromide, a widely used neuromuscular blocking agent in anesthesia. The compound features a complex structure that includes a pyrrolidine ring and a morpholinyl group, contributing to its pharmacological properties and interactions within biological systems .
As with the structure and properties, information on the mechanism of action of 2-PADB is not available in scientific publications. However, based on its potential relation to rocuronium, it might act by competitively binding to the acetylcholine receptor at the neuromuscular junction, leading to muscle paralysis [].
The chemical behavior of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is influenced by its functional groups. Key reactions include:
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide exhibits neuromuscular blocking activity similar to Rocuronium Bromide. It functions by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle relaxation. This property makes it valuable in surgical settings where muscle paralysis is required for intubation or during surgical procedures. Its potency and duration of action are critical for effective anesthesia management .
The synthesis of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide typically involves multi-step organic synthesis techniques, including:
The primary application of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide lies in its role as an impurity in pharmaceutical formulations of Rocuronium Bromide. It serves as a reference standard in analytical chemistry for quality control and pharmacological studies. Additionally, its biological activity makes it relevant in research focused on neuromuscular physiology and drug interactions .
Several compounds share structural similarities with 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide, particularly within the class of neuromuscular blockers. Notable comparisons include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Rocuronium Bromide | Aminosteroid structure | Rapid onset, intermediate duration of action |
Vecuronium Bromide | Related aminosteroid | Longer duration compared to Rocuronium |
Pancuronium Bromide | Steroidal structure | Longer-lasting effects but higher cardiovascular impact |
Atracurium | Benzylisoquinolinium derivative | Unique ester linkage leading to spontaneous degradation |
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is unique due to its specific structural modifications that influence both its efficacy and safety profile when compared to these other neuromuscular agents .
2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide (CAS: 1190105-66-8) is a significant impurity in the synthesis of rocuronium bromide, a widely used neuromuscular blocking agent in modern anesthesia [1] [2]. This compound has a molecular formula of C34H55BrN2O4 and a molecular weight of 635.72 g/mol [3]. The synthesis of this compound is intrinsically linked to the production pathway of rocuronium bromide, as it represents a key impurity (specifically identified as Rocuronium Bromide Impurity 6 or European Pharmacopoeia Impurity F) that forms during the manufacturing process [2] [4].
The synthesis of rocuronium bromide typically begins with epiandrosterone as the starting material and proceeds through multiple steps including elimination, bromination, epoxidation, and pyrrolidylation reactions [5] [18]. A critical intermediate in this process is the diepoxide compound, which serves as a key precursor in the synthetic pathway [5]. The formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide occurs as a side reaction during this multi-step synthesis, particularly during the stages involving pyrrolidylation and acetylation [9] [18].
Table 1: Key Properties of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide
Property | Value |
---|---|
Chemical Formula | C34H55BrN2O4 |
Molecular Weight | 635.72 g/mol |
CAS Number | 1190105-66-8 |
Exact Mass | 634.3345 |
Classification | Rocuronium Bromide Impurity 6 / EP Impurity F |
Physical State | Solid |
The synthesis of the key intermediate in rocuronium bromide production involves a selective acetylation reaction of (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol (Compound II) at position 17 to yield (2β,3α,5α,16β,17β)-17-acetoxy-3-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (Compound I) [9]. This selective acetylation is challenging because it requires the acetylation of the hydroxyl group at position 17 while leaving the hydroxyl at position 3 intact [9]. The traditional approach described in U.S. Patent No. 4,894,369 involves treating Compound II with 1.13 equivalents of acetyl chloride in dichloromethane at room temperature for 18 hours, followed by purification through column chromatography, yielding Compound I at only 48% efficiency [9].
Research has shown that this inefficient acetylation step is a critical bottleneck in the synthesis pathway, leading to the formation of various impurities including 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [9] [32]. Improved methods have been developed that focus on optimizing reaction conditions and using alternative acetylating agents to enhance selectivity and yield [9] [32].
The formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide as an impurity during rocuronium bromide synthesis primarily occurs during the acetylation reaction stages [9] [31]. Acetylation reactions in pharmaceutical synthesis are prone to generating various impurities through several mechanisms, including incomplete reactions, overreactions, and side reactions involving reactive intermediates [31].
In the specific case of rocuronium bromide synthesis, the acetylation step is particularly challenging due to the need for selective acetylation at the 17-position hydroxyl group [9]. When this selectivity is not perfectly achieved, it can lead to the formation of the di-acetylated product (2β,3α,5α,16β,17β)-3,17-diacetoxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (Compound III) as well as unreacted starting material [9]. Additionally, the desmorpholinyl derivative can form when the morpholine group is absent or displaced during the reaction sequence, leading to the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide after subsequent acetylation and quaternization with allyl bromide [9] [18].
The mechanism of impurity formation during acetylation typically involves several pathways [7] [31]:
Nucleophilic attack: The acetylation reaction proceeds via base-assisted nucleophilic attack, where the hydroxyl group acts as a nucleophile attacking the carbonyl carbon of the acetylating agent [7]. When multiple hydroxyl groups are present (as in the rocuronium intermediates), competing reactions can occur, leading to mixtures of mono- and di-acetylated products [9] [31].
Formation of reactive intermediates: During acetylation with agents like acetyl chloride or acetic anhydride, reactive intermediates such as ketene or acetyl ammonium ions can form, which may participate in side reactions leading to impurities [7] [31].
Transamidation reactions: In the presence of amine groups (such as those in the morpholine and pyrrolidine moieties of rocuronium intermediates), transamidation reactions can occur, potentially leading to structural modifications and impurity formation [10] [31].
Table 2: Common Mechanisms of Impurity Formation During Acetylation Reactions
Mechanism | Description | Relevance to 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide |
---|---|---|
Non-selective acetylation | Acetylation occurs at multiple hydroxyl groups | Can lead to di-acetylated products when both 3-OH and 17-OH are acetylated |
Incomplete reaction | Insufficient reaction time or reagent concentration | Results in mixtures of starting material and desired product |
Side reactions | Reactions with other functional groups or reactive intermediates | May cause structural modifications leading to desmorpholinyl derivatives |
Transamidation | Reaction involving amine groups | Can affect the morpholine or pyrrolidine moieties |
Research has shown that the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide is particularly influenced by reaction conditions such as temperature, solvent choice, and the specific acetylating agent used [9] [32]. For instance, using acetic anhydride instead of acetyl chloride, or modifying the reaction temperature and time, can significantly affect the impurity profile [9] [35].
Controlling the formation of process-related contaminants such as 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide during industrial synthesis of rocuronium bromide requires a comprehensive contamination control strategy [20] [30]. This strategy must address all critical control points in the manufacturing process, including design, procedural, technical, and organizational aspects [20].
The pharmaceutical industry employs several approaches to control process-related contaminants during the synthesis of complex molecules like rocuronium bromide [11] [20]:
Risk assessment and quality risk management: A systematic evaluation of manufacturing process capability, attribute detectability, and severity of impact as they relate to drug substance quality is essential [11]. For rocuronium bromide synthesis, this includes assessing the link between impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide and critical quality attributes [11] [20].
Understanding impurity formation, fate, and purge: It is crucial to comprehend how impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide form during synthesis, whether they undergo further reactions (changing their chemical structure), and how effectively they are removed by purification steps such as crystallization or extraction [11] [32].
Process optimization: Modifying reaction conditions can significantly reduce impurity formation [9] [32]. For example, in rocuronium bromide synthesis, optimizing the acetylation step by carefully controlling reaction parameters such as temperature, time, and reagent ratios can minimize the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [9] [32].
Table 3: Process Control Strategies for Minimizing 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide Formation
Control Strategy | Implementation Approach | Expected Outcome |
---|---|---|
Raw material quality control | Strict specifications for starting materials and reagents | Reduced variability in impurity formation |
Reaction parameter optimization | Precise control of temperature, time, and reagent ratios | Minimized side reactions leading to impurity formation |
In-process testing | Monitoring of reaction progress and impurity levels | Early detection and intervention when impurity formation exceeds limits |
Process validation | Demonstration of consistent impurity control across multiple batches | Assurance of reproducible manufacturing with acceptable impurity profiles |
Prevention is considered the most effective means to control contamination in pharmaceutical manufacturing [20]. For rocuronium bromide synthesis, this includes preventing contaminants from reaching critical processing areas and implementing robust cleaning procedures to minimize cross-contamination [20] [30]. Additionally, the use of high-quality starting materials and reagents is essential, as impurities present in these materials can propagate through the synthesis and contribute to the formation of compounds like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [11] [18].
Recent advances in process analytical technology have enabled real-time monitoring of impurity formation during synthesis, allowing for immediate adjustments to process parameters when deviations are detected [11] [20]. This approach has proven particularly valuable for controlling the formation of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide during rocuronium bromide production [32].
The purification of rocuronium bromide to remove impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide presents significant chromatographic challenges due to the structural similarities between these compounds [12] [19]. Traditional one-dimensional liquid chromatography often struggles to achieve sufficient resolution when separating structurally similar steroids and their derivatives with close polarity [12].
High-performance liquid chromatography (HPLC) is the predominant method used for the purification of rocuronium bromide and the detection of its impurities [23] [24]. However, several challenges exist in the chromatographic purification of steroid compounds like rocuronium bromide and its impurities [12] [24]:
Structural similarity: 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide shares significant structural features with rocuronium bromide, making chromatographic separation difficult due to similar retention behaviors [3] [12].
Multiple functional groups: The presence of multiple functional groups in these molecules, including hydroxyl, acetyl, and quaternary ammonium groups, complicates the development of selective chromatographic methods [3] [24].
Matrix complexity: The complex matrices encountered during pharmaceutical manufacturing can interfere with chromatographic separation and detection [12] [24].
To address these challenges, several advanced chromatographic approaches have been developed [12] [19] [25]:
Table 4: Advanced Chromatographic Techniques for Purification of Rocuronium Bromide and Removal of 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide
Technique | Description | Advantages |
---|---|---|
Two-dimensional liquid chromatography (2D-LC) | Integration of two chromatographic columns with different separation mechanisms | Enhanced peak capacity and resolution for structurally similar compounds |
Multi-dimensional liquid chromatography (MD-LC) | Incorporation of more than two dimensions and multiple separation mechanisms | Highly efficient purification of trace impurities from complex samples |
Convergence chromatography | Utilization of liquid CO2 as the primary mobile phase | Rapid chromatographic analysis with improved separation of steroids |
Reversed-phase HPLC with specialized columns | Use of C18, phenyl, or other specialized stationary phases | Optimized selectivity for specific structural features |
Two-dimensional liquid chromatography (2D-LC) has emerged as a particularly powerful tool for the purification of rocuronium bromide and the removal of impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [12] [25] [27]. This technique integrates two chromatographic columns with different separation mechanisms, such as a combination of reversed-phase chromatography with hydrophilic interaction chromatography or ion exchange chromatography [12]. Fractions separated in the first dimension are automatically collected and transferred to the second dimension for further separation, significantly enhancing peak capacity and resolution [12] [27].
Recent research has demonstrated the effectiveness of online two-dimensional HPLC purification methods for steroid compounds, achieving minimum detection concentrations in the range of 30 ng/mL with good sensitivity and selectivity [25] [27]. These methods have shown particular promise for the purification of rocuronium bromide and the removal of impurities like 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [25] [27].
Additionally, specialized column chemistries and mobile phase compositions have been developed to enhance the separation of rocuronium bromide from its impurities [23] [24]. For example, the use of phenyl columns in combination with carefully optimized mobile phase gradients has shown improved selectivity for the separation of rocuronium bromide from 2-Pyrrolidinyl-3-acetyl Desmorpholinylrocuronium Bromide [12] [24].